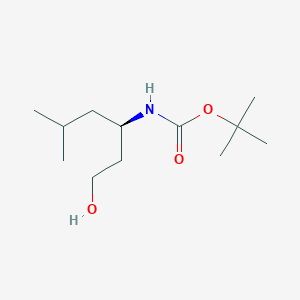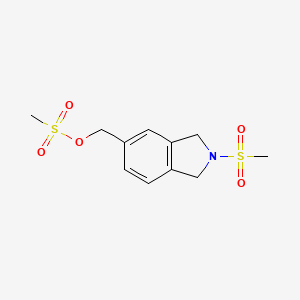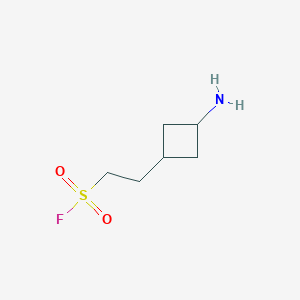
Ammonium hexachlororhodate(III) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexachlororhodate(III) hydrate: is a chemical compound with the formula (NH₄)₃RhCl₆·xH₂O. It is a coordination complex of rhodium, where rhodium is in the +3 oxidation state. This compound is known for its distinctive dark red color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium hexachlororhodate(III) hydrate can be synthesized by reacting rhodium(III) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of ammonium chloride. The mixture is then heated to facilitate the formation of the complex. The resulting solution is cooled, and the product is precipitated out by adding a suitable solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The compound is then purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ammonium hexachlororhodate(III) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or to metallic rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes or metallic rhodium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Ammonium hexachlororhodate(III) hydrate is used as a precursor for the synthesis of various rhodium complexes. It is also employed in catalysis, particularly in hydrogenation and hydroformylation reactions .
Biology and Medicine: In biological research, rhodium complexes derived from this compound are studied for their potential anticancer properties. These complexes can interact with DNA and proteins, leading to potential therapeutic applications .
Industry: The compound is used in the electroplating industry for the deposition of rhodium coatings. Rhodium coatings are valued for their hardness, reflectivity, and resistance to corrosion .
Mechanism of Action
The mechanism of action of ammonium hexachlororhodate(III) hydrate involves the coordination of rhodium with various ligands. In catalytic applications, the rhodium center facilitates the activation of substrates, leading to the desired chemical transformations. In biological systems, rhodium complexes can bind to DNA and proteins, disrupting their normal function and leading to potential therapeutic effects .
Comparison with Similar Compounds
- Rhodium(III) chloride hydrate
- Sodium hexachlororhodate(III)
- Potassium hexachlororhodate(III)
Comparison: Ammonium hexachlororhodate(III) hydrate is unique due to its ammonium ligands, which can influence its solubility and reactivity compared to other hexachlororhodate complexes. For example, sodium and potassium hexachlororhodate(III) are more soluble in water, while the ammonium variant may have different solubility properties .
Properties
Molecular Formula |
Cl6H14N3ORh |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
triazanium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3H3N.H2O.Rh/h6*1H;3*1H3;1H2;/q;;;;;;;;;;+3/p-3 |
InChI Key |
RFGWVPYSMZSFQH-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-b]pyridine-5-carboximidamide](/img/structure/B12955633.png)
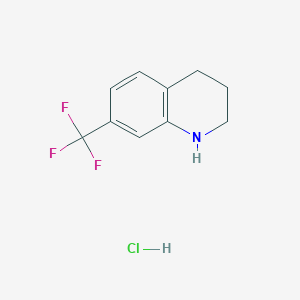
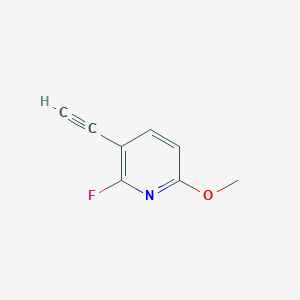
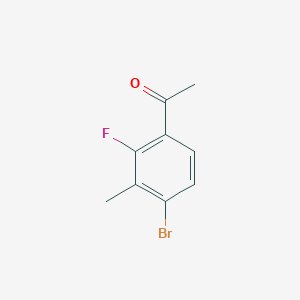
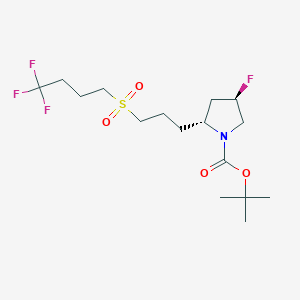
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
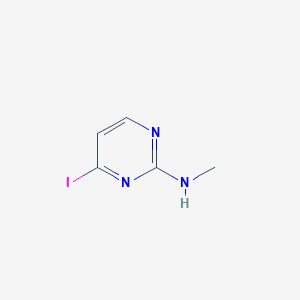
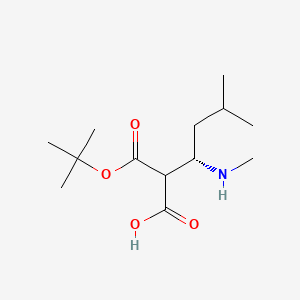
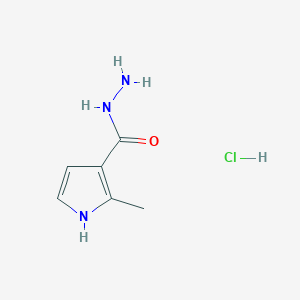
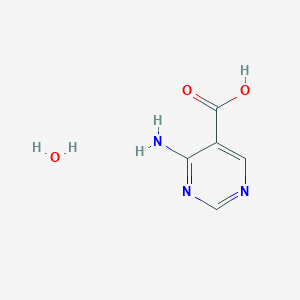
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
